molecular formula C11H16N2S B8327793 1-Amino-4-phenylthiopiperidine

1-Amino-4-phenylthiopiperidine

Cat. No.: B8327793
M. Wt: 208.33 g/mol
InChI Key: CYPMHULHKAKVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-phenylthiopiperidine is a piperidine derivative characterized by a phenylthio (C₆H₅S) substituent at the 4-position and an amino (-NH₂) group at the 1-position of the piperidine ring. For example:

  • Synthesis: Similar compounds (e.g., 4-amino-1-benzylpiperidine) are synthesized via nucleophilic substitution or coupling reactions under conditions like 100°C in isopropanol with DIEA as a base .
  • Applications: Piperidine derivatives with aryl or acyl groups often exhibit biological activities such as antimicrobial, anti-inflammatory, or opioid-like effects .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-phenylsulfanylpiperidin-1-amine

InChI

InChI=1S/C11H16N2S/c12-13-8-6-11(7-9-13)14-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2

InChI Key

CYPMHULHKAKVMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1SC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Substituents Molecular Formula Key Features
This compound 1-NH₂, 4-C₆H₅S C₁₁H₁₄N₂S Phenylthio group enhances lipophilicity; amino group enables hydrogen bonding.
Benzyl 4-aminopiperidine-1-carboxylate 1-COOCH₂C₆H₅, 4-NH₂ C₁₃H₁₈N₂O₂ Carboxylate ester introduces polarity; used in peptide-mimetic drug design .
1-Acetyl-4-aminopiperidine Hydrochloride 1-COCH₃, 4-NH₂ (HCl salt) C₇H₁₄N₂O·HCl Acetyl group improves metabolic stability; hydrochloride salt enhances solubility .
4-Anilino-1-Boc-piperidine 1-Boc (tert-butoxycarbonyl), 4-NHC₆H₅ C₁₆H₂₃N₂O₂ Boc protection aids in stepwise synthesis; anilino group linked to opioid precursors .

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